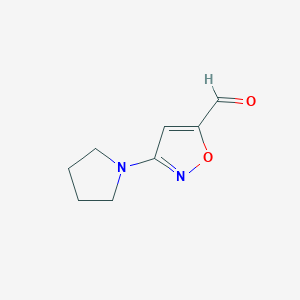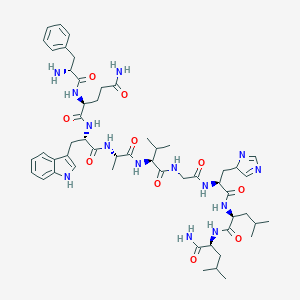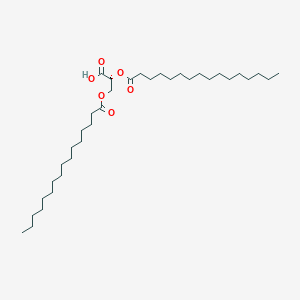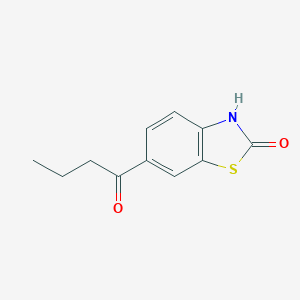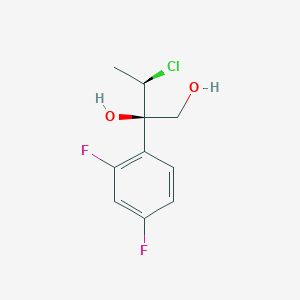
(2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol is a chemical compound that has been of great interest to scientists due to its potential applications in the field of medicine. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol is not fully understood, but studies have suggested that it may act by inhibiting the activity of specific enzymes involved in cancer cell growth and inflammation. Specifically, ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression and cell growth.
Effets Biochimiques Et Physiologiques
Studies have shown that ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol has a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of specific enzymes involved in cancer cell growth. In addition, ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol has been shown to have low toxicity in vitro, which is a promising feature for potential use in clinical settings.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol for lab experiments is its high yield and enantioselectivity during synthesis. In addition, its low toxicity in vitro makes it a promising compound for potential use in clinical settings. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use as a potential anti-cancer or anti-inflammatory agent.
Orientations Futures
There are several future directions for research on ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol. One area of research could focus on further elucidating the mechanism of action, which would provide insights into how to optimize its use as a potential anti-cancer or anti-inflammatory agent. Another area of research could focus on developing more efficient synthesis methods that could improve yield and enantioselectivity. Additionally, future research could explore the potential use of ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol in combination with other drugs or therapies for enhanced efficacy.
Méthodes De Synthèse
The synthesis of ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol involves the reaction of 2,4-difluoro-phenyl-methanol with a chlorinating agent such as thionyl chloride. The resulting intermediate is then reacted with a chiral auxiliary to obtain the desired product in high yield and enantioselectivity.
Applications De Recherche Scientifique
((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol has been extensively studied for its potential applications in the field of medicine. One of the major areas of research has been its use as a potential anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, ((2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
126917-45-1 |
|---|---|
Nom du produit |
(2R,3R)-3-Chloro-2-(2,4-difluoro-phenyl)-butane-1,2-diol |
Formule moléculaire |
C10H11ClF2O2 |
Poids moléculaire |
236.64 g/mol |
Nom IUPAC |
(2R,3R)-3-chloro-2-(2,4-difluorophenyl)butane-1,2-diol |
InChI |
InChI=1S/C10H11ClF2O2/c1-6(11)10(15,5-14)8-3-2-7(12)4-9(8)13/h2-4,6,14-15H,5H2,1H3/t6-,10-/m1/s1 |
Clé InChI |
QLTWFOKSXGYQMZ-LHLIQPBNSA-N |
SMILES isomérique |
C[C@H]([C@](CO)(C1=C(C=C(C=C1)F)F)O)Cl |
SMILES |
CC(C(CO)(C1=C(C=C(C=C1)F)F)O)Cl |
SMILES canonique |
CC(C(CO)(C1=C(C=C(C=C1)F)F)O)Cl |
Synonymes |
(2R,3R)-3-CHLORO-2-(2,4-DIFLUORO-PHENYL)-BUTANE-1,2-DIOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



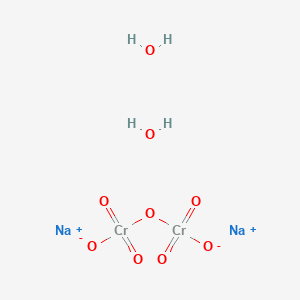
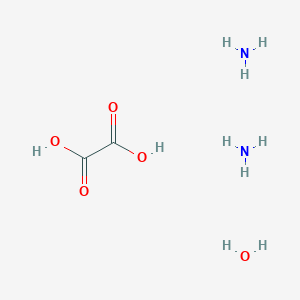
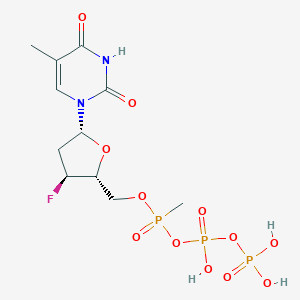
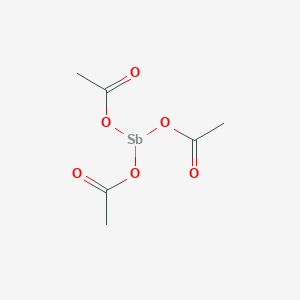
![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)
